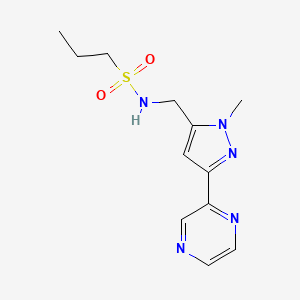

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)propane-1-sulfonamide

Description

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)propane-1-sulfonamide is a sulfonamide derivative characterized by a pyrazine-substituted pyrazole core. Its molecular formula is C₁₂H₁₆N₆O₂S, with a molecular weight of 308.37 g/mol. The compound features a 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole moiety linked via a methylene group to a propane sulfonamide tail.

Properties

IUPAC Name |

N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O2S/c1-3-6-20(18,19)15-8-10-7-11(16-17(10)2)12-9-13-4-5-14-12/h4-5,7,9,15H,3,6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYRBKALGLLHIRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NCC1=CC(=NN1C)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)propane-1-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

Introduction of the pyrazine moiety: This step involves the coupling of the pyrazole ring with a pyrazine derivative, often using palladium-catalyzed cross-coupling reactions.

Attachment of the sulfonamide group: The final step involves the reaction of the intermediate compound with a sulfonyl chloride in the presence of a base to form the sulfonamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)propane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Substitution: The pyrazole and pyrazine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the pyrazole or pyrazine rings.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)propane-1-sulfonamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA. The sulfonamide group can mimic natural substrates or inhibitors, while the pyrazole and pyrazine rings can enhance binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- The target compound’s pyrazine-pyrazole core distinguishes it from analogues with pyridine (e.g., ) or triazine (e.g., ) systems.

- The propane sulfonamide tail may enhance solubility compared to benzenesulfonamide derivatives but could reduce binding affinity due to shorter chain length .

Physicochemical Properties

- The target compound’s lower molecular weight and shorter sulfonamide chain may improve membrane permeability relative to bulkier analogues .

Biological Activity

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)propane-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its activity.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 284.35 g/mol. The compound features a pyrazole ring, which is well-known for its pharmacological properties, and a sulfonamide group that enhances its solubility and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

- Formation of Pyrazole Intermediate : This can be achieved through the cyclization of hydrazine derivatives with appropriate carbonyl compounds.

- Coupling Reaction : The pyrazole intermediate is then reacted with propane-1-sulfonamide to form the final product.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

Inhibition of Enzymes : The compound may act as an inhibitor for specific enzymes involved in cellular signaling pathways, potentially affecting processes like cell proliferation and apoptosis.

Modulation of Receptor Activity : The sulfonamide group can enhance binding affinity to certain receptors, influencing metabolic pathways relevant to diseases such as cancer and tuberculosis.

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas. Notable findings include:

| Study | Target | Effect | IC50 Value (µM) |

|---|---|---|---|

| Study 1 | Cancer Cells (e.g., MDA-MB-231) | Antiproliferative | 25.4 |

| Study 2 | Enzyme Inhibition (e.g., MAGL) | Reversible Inhibition | 11.7 |

| Study 3 | Tuberculosis Pathway | Modulation | 15.0 |

These studies indicate that the compound exhibits significant activity against cancer cell lines and may serve as a lead compound for further drug development.

Case Studies

Case Study 1: Anticancer Activity

In vitro assays demonstrated that this compound significantly inhibited the growth of several cancer cell lines, including breast and ovarian cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest.

Case Study 2: Tuberculosis Research

Research indicated that this compound could modulate key enzymes involved in the metabolic pathways of Mycobacterium tuberculosis, suggesting its potential as a therapeutic agent against tuberculosis.

Q & A

Q. Answer :

- Disorder Handling : Use PART instructions in SHELXL to model alternative positions for disordered atoms. Apply geometric restraints to maintain bond lengths/angles .

- Data Quality : Collect high-resolution data (<1.0 Å) at low temperature (e.g., 100 K) to reduce thermal motion artifacts.

- Validation Tools : Cross-check with PLATON or Olex2 to detect residual electron density and adjust occupancy factors .

Advanced: What strategies optimize reaction yields in sulfonamide coupling steps?

Q. Answer :

- Reagent Optimization : Use HATU or EDCI as coupling agents to enhance amide bond formation efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.

- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions .

Example Protocol :

Dissolve pyrazole-methylamine intermediate (1 mmol) in DMF.

Add propane-1-sulfonamide chloride (1.2 mmol) and K₂CO₃ (2 mmol).

Stir at 0°C for 4 hours, then warm to room temperature for 12 hours.

Isolate via ethyl acetate extraction (yield: 70–85%) .

Basic: What biological activities are hypothesized for this compound?

Answer :

Based on structural analogs (e.g., sulfonamides and pyrazole derivatives):

- Antimicrobial Activity : Potential inhibition of dihydropteroate synthase (DHPS) in folate biosynthesis .

- Kinase Inhibition : Pyrazine and sulfonamide moieties may target ATP-binding pockets in kinases (e.g., RAF kinases) .

Note : Specific bioactivity data for this compound is limited; experimental validation is required .

Advanced: How to design experiments to resolve contradictory bioactivity data?

Q. Answer :

Orthogonal Assays :

- In Vitro Enzymatic Assays : Test DHPS inhibition (IC₅₀) versus S. aureus .

- Cell-Based Viability : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Mechanistic Studies :

- Molecular Docking : Simulate binding to DHPS (PDB: 1AJ0) or RAF kinase (PDB: 3OMV) using AutoDock Vina .

- SPR Analysis : Quantify binding kinetics (kₐ, k𝒹) to confirm target engagement .

Control Compounds : Include known inhibitors (e.g., sulfamethoxazole for DHPS) to benchmark activity .

Basic: What analytical techniques are critical for purity assessment?

Q. Answer :

- HPLC : Use C18 columns with UV detection (λ = 254 nm); target >98% purity .

- Elemental Analysis : Confirm C, H, N, S composition (±0.3% theoretical) .

- Thermal Analysis : DSC to identify melting points and polymorphic forms .

Advanced: How to troubleshoot low yields in pyrazine coupling reactions?

Q. Answer :

- Catalyst Screening : Test Pd(PPh₃)₄ versus PdCl₂(dppf) for Suzuki-Miyaura coupling .

- Protecting Groups : Temporarily protect reactive sites (e.g., NH₂) with Boc to prevent side reactions .

- Microwave Assistance : Accelerate reactions (e.g., 100°C, 30 min) to improve efficiency .

Advanced: What computational methods predict metabolic stability?

Q. Answer :

- ADMET Prediction : Use SwissADME to estimate CYP450 metabolism and solubility .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding mode stability .

- Metabolite ID : Employ Mass Frontier to predict Phase I/II metabolites .

Basic: What safety protocols are recommended for handling this compound?

Q. Answer :

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonamide dust .

- Waste Disposal : Neutralize with 10% NaOH before aqueous disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.